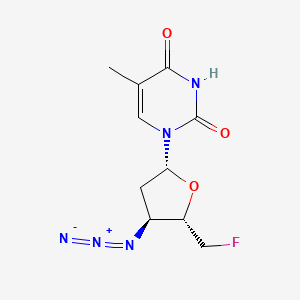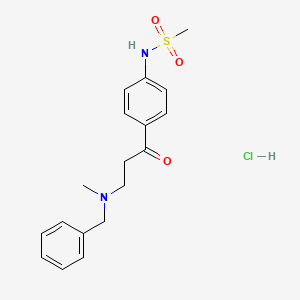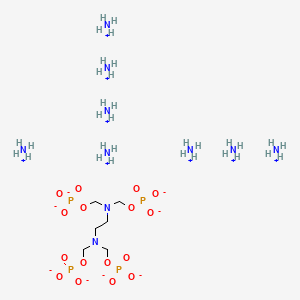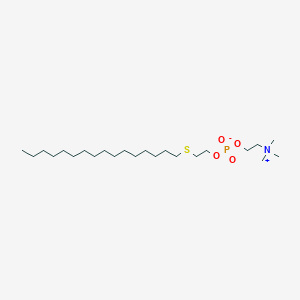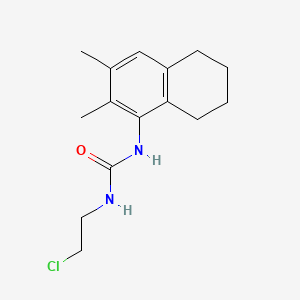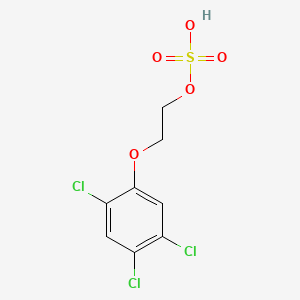
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is an organic compound with the molecular formula C8H7Cl3O5S. It is characterized by the presence of a trichlorophenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide, followed by the sulfonation of the resulting product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The overall reaction can be summarized as follows:
-
Reaction of 2,4,5-Trichlorophenol with Ethylene Oxide: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} ]
-
Sulfonation of the Resulting Product: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OSO}_3\text{H} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of less chlorinated phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,4,5-Trichlorophenol
Uniqueness
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is unique due to its specific structural features, such as the presence of both trichlorophenoxy and ethyl hydrogen sulfate groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
69633-04-1 |
|---|---|
Formule moléculaire |
C8H7Cl3O5S |
Poids moléculaire |
321.6 g/mol |
Nom IUPAC |
2-(2,4,5-trichlorophenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H7Cl3O5S/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14/h3-4H,1-2H2,(H,12,13,14) |
Clé InChI |
YWNCRLWPJZLWGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
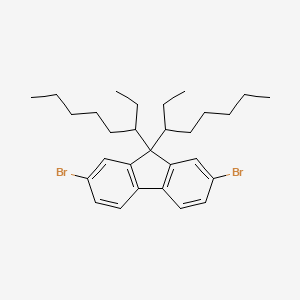

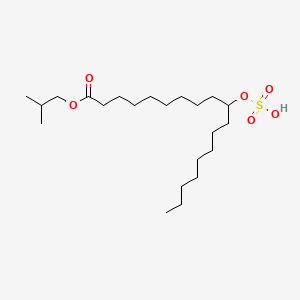
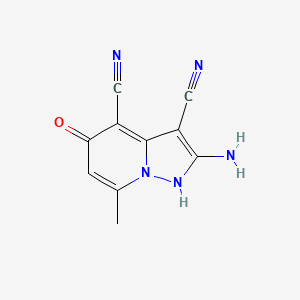
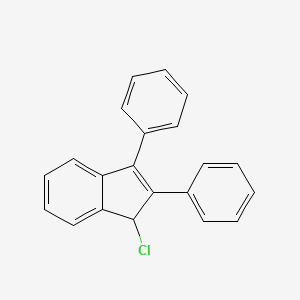
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

